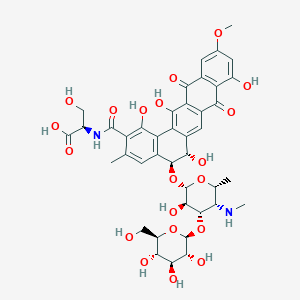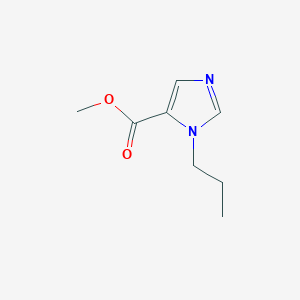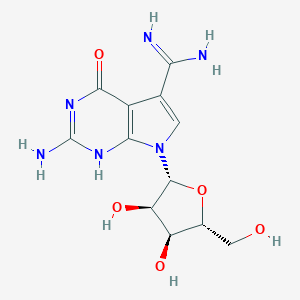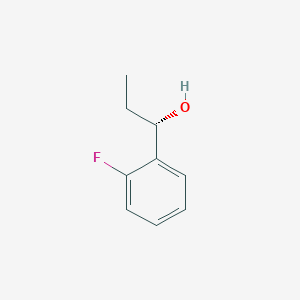
(S)-1-(2-fluorophenyl)propan-1-ol
Übersicht
Beschreibung
(S)-1-(2-fluorophenyl)propan-1-ol is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as fluoxetine, which is an antidepressant drug used to treat depression, anxiety, and obsessive-compulsive disorder (OCD). However,
Wissenschaftliche Forschungsanwendungen
Intramolecular Nucleophilic Substitutions
- Cyclisation to Chroman : (S)-1-(2-fluorophenyl)propan-1-ol can undergo cyclisation to form chroman, either through chromium tricarbonyl complexes or using certain rhodium cations (Houghton, Voyle, & Price, 1980).
Synthesis and Antimicrobial Activity
- Novel Compound Synthesis : The synthesis of novel compounds involving 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, derived from (S)-1-(2-fluorophenyl)propan-1-ol, has been explored. These compounds have been studied for their antimicrobial activity (Nagamani et al., 2018).
Homochiral Fluoro-Organic Compounds
- Microbial Reduction Applications : The microbial reduction of derivatives of (S)-1-(2-fluorophenyl)propan-1-ol has been investigated, leading to high enantiomeric purity in certain fluoro-organic compounds (Bernardi et al., 1988).
Catalysis and Chemical Reactions
- Formation of Bicyclic Carbene Complexes : The compound has been used in the activation of certain derivatives to form allenylidene and alkenylcarbyne complexes, leading to the formation of various bicyclic carbene complexes (Bustelo et al., 2007).
Toxicity and Environmental Applications
- Toxicity Assessment in Biological Models : The toxic effects of compounds synthesized from (S)-1-(2-fluorophenyl)propan-1-ol and related chemicals have been evaluated in various biological models, providing insights into their potential environmental impact (Pelizaro et al., 2019).
Corrosion Inhibition
- Inhibitive Performance on Carbon Steel : Tertiary amines synthesized from (S)-1-(2-fluorophenyl)propan-1-ol have been studied for their performance in inhibiting carbon steel corrosion, showing promising results (Gao, Liang, & Wang, 2007).
Platinum Complexes in Pharmacology
- Platinum(II) Complex Synthesis for Pharmacological Study : Platinum(II) complexes containing (S)-1-(2-fluorophenyl)propan-1-ol ligands have been synthesized and evaluated for their cytotoxicity against various cancer cell lines (Würtenberger, Angermaier, Kircher, & Gust, 2013).
Antifungal Activity
- Antifungal Compound Synthesis : Synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, with potential antifungal properties, has been conducted, showing effectiveness against Candida spp. strains (Zambrano-Huerta et al., 2019).
Eigenschaften
IUPAC Name |
(1S)-1-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCENMZBHIHBHPB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-fluorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



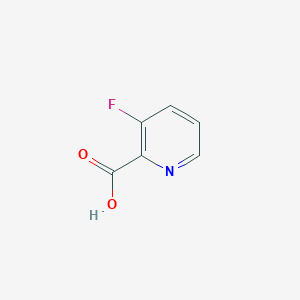
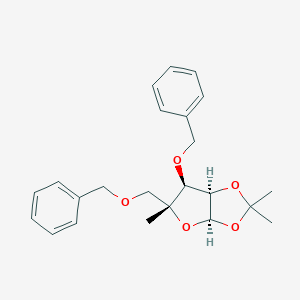
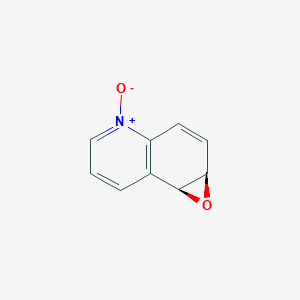
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
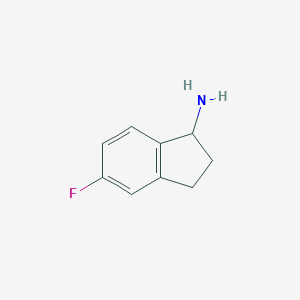
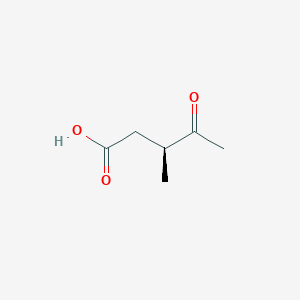
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)


